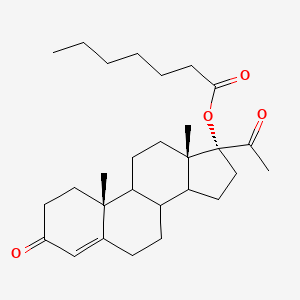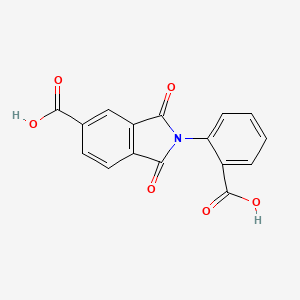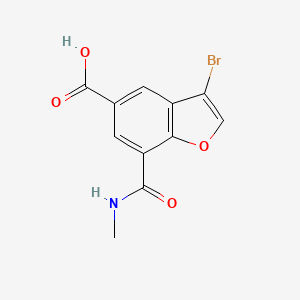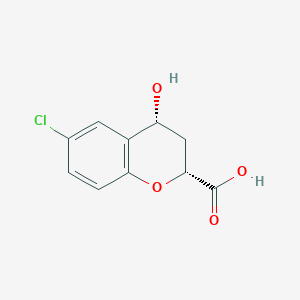
(8xi,9xi,14xi)-3,20-Dioxopregn-4-en-17-yl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyprogesterone heptanoate, also known as hydroxyprogesterone enanthate, is a synthetic progestogen. It is a derivative of progesterone and is used for its progestogenic effects. This compound has been utilized in various medical applications, particularly in hormone therapy and reproductive health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyprogesterone heptanoate is synthesized through the esterification of hydroxyprogesterone with heptanoic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of hydroxyprogesterone heptanoate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroxyprogesterone heptanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert hydroxyprogesterone heptanoate into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at various positions on the steroid backbone, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hydroxyprogesterone heptanoate. These derivatives can have different pharmacological properties and applications .
Scientific Research Applications
Hydroxyprogesterone heptanoate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: Researchers study its effects on cellular processes and hormone regulation.
Medicine: It is used in hormone replacement therapy, treatment of menstrual disorders, and prevention of preterm birth.
Industry: Hydroxyprogesterone heptanoate is used in the formulation of various pharmaceutical products.
Mechanism of Action
Hydroxyprogesterone heptanoate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the progesterone receptor, leading to changes in gene expression and modulation of various physiological processes. The molecular targets include the uterus, ovaries, and mammary glands, where it regulates reproductive functions and maintains pregnancy .
Comparison with Similar Compounds
Similar Compounds
- Hydroxyprogesterone caproate
- Medroxyprogesterone acetate
- Megestrol acetate
- Chlormadinone acetate
Uniqueness
Hydroxyprogesterone heptanoate is unique due to its specific ester chain length, which influences its pharmacokinetics and duration of action. Compared to other similar compounds, it has a distinct profile in terms of absorption, distribution, metabolism, and excretion, making it suitable for specific therapeutic applications .
Properties
Molecular Formula |
C28H42O4 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
[(10R,13S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C28H42O4/c1-5-6-7-8-9-25(31)32-28(19(2)29)17-14-24-22-11-10-20-18-21(30)12-15-26(20,3)23(22)13-16-27(24,28)4/h18,22-24H,5-17H2,1-4H3/t22?,23?,24?,26-,27-,28-/m0/s1 |
InChI Key |
NKJYZYWCGKSMSV-SVKPFUFZSA-N |
Isomeric SMILES |
CCCCCCC(=O)O[C@@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
Canonical SMILES |
CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14912048.png)
![N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)

![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)






![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
